6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
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Overview
Description
6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound with the molecular formula C11H13ClN2. This compound is characterized by its unique structure, which includes a chloro and methyl substituent on a bipyridine framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of appropriate pyridine derivatives under specific conditions. One common method includes the reaction of 4-chloro-3-methylpyridine with a suitable reducing agent to form the desired bipyridine compound. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds depending on the reagents and conditions used .
Scientific Research Applications
6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine: Unique due to its specific substituents and bipyridine framework.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Similar in structure but differs in the type of heterocyclic ring and substituents.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a chloro substituent but with different functional groups and applications.
Uniqueness
6’-Chloro-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine stands out due to its specific combination of chloro and methyl groups on the bipyridine framework, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3 |
InChI Key |
HDCVZYDKKQVWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2=NCCCC2 |
Origin of Product |
United States |
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